Absence of Cytotoxicity in Human Cancer Cell Lines vs. Potent In-Class Analogs
Laxiracemosin H (Compound 8) demonstrates a complete lack of cytotoxic activity against a standard panel of five human cancer cell lines, a stark contrast to several closely related tirucallane-type alkaloids isolated from the same source, such as Laxiracemosin E (Compound 5) [1]. This provides a critical negative control for SAR studies.
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ > 20 µM for all five cell lines (HL-60, SMMC-7721, A-549, MCF-7, SW480) |
| Comparator Or Baseline | Laxiracemosin E (Compound 5): IC₅₀ values of 1.5 µM (HL-60), 2.7 µM (SMMC-7721), 3.7 µM (A-549), 5.1 µM (MCF-7), 3.7 µM (SW480). Cisplatin (positive control): IC₅₀ values of 2.4 µM (HL-60), 11.2 µM (SMMC-7721), 17.6 µM (A-549), 18.7 µM (MCF-7), 14.9 µM (SW480). |
| Quantified Difference | Target compound is >13-fold less potent than Laxiracemosin E in the most sensitive cell line (HL-60) and is classified as 'inactive'. |
| Conditions | MTT assay against HL-60 (human myeloid leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer) cell lines. |
Why This Matters
This data confirms Laxiracemosin H's unique role as a structurally related but biologically inert analog, essential for use as a negative control or to map pharmacophores critical for cytotoxic activity.
- [1] Zhang, X. Y., Yan, L., Wang, Y. Y., Cai, X. H., Feng, T., & Luo, X. D. (2010). Tirucallane-type alkaloids from the bark of Dysoxylum laxiracemosum. Journal of Natural Products, 73(8), 1385-1388. View Source
